molecular formula C19H21N3O3 B12069865 H-Tyr-L-1,2,3,4-tetrahydroisoquinoline-3-carboxamide . HCl

H-Tyr-L-1,2,3,4-tetrahydroisoquinoline-3-carboxamide . HCl

Cat. No.: B12069865
M. Wt: 339.4 g/mol
InChI Key: KIHQBNDANGJYBJ-UHFFFAOYSA-N
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Description

    H-Tyr-L-1,2,3,4-tetrahydroisoquinoline-3-carboxamide·HCl: is a compound with a complex name, so let’s break it down:

  • This compound is significant because it represents a link between peptide opioids and alkaloid opiates, bridging the gap between these two classes of compounds.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production Methods:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating peptide synthesis strategies and reactivity.

      Biology: Studying opioid receptors and their ligands.

      Medicine: Exploring potential analgesic properties.

      Industry: Developing novel drug candidates.

  • Mechanism of Action

      Molecular Targets: Opioid receptors (e.g., μ-opioid, δ-opioid).

      Pathways Involved: Activation of opioid receptors modulates pain perception, neurotransmitter release, and neuronal excitability.

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    IUPAC Name

    2-[2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H21N3O3/c20-16(9-12-5-7-15(23)8-6-12)19(25)22-11-14-4-2-1-3-13(14)10-17(22)18(21)24/h1-8,16-17,23H,9-11,20H2,(H2,21,24)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KIHQBNDANGJYBJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H21N3O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    339.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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